molecular formula C21H14N4O3 B2545935 3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile CAS No. 1326833-05-9

3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile

Cat. No.: B2545935
CAS No.: 1326833-05-9
M. Wt: 370.368
InChI Key: DBNGAXIJPAFGNY-UHFFFAOYSA-N
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Description

This product is the chemical compound 3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile ( 1326833-05-9), a high-purity small molecule for research purposes. The compound has a molecular formula of C21H18N4O3 and a molecular weight of 374.39 g/mol . Its structure features a benzodioxole group and a pyrazolopyrazinone scaffold, which are motifs found in various biologically active compounds reported in scientific literature . The pyrazole core, in particular, is a significant backbone in medicinal chemistry due to its association with a broad range of pharmacological activities . As a supplier, we provide this chemical to the research community to facilitate the exploration of its potential properties and applications. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[[2-(1,3-benzodioxol-5-yl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c22-11-14-2-1-3-15(8-14)12-24-6-7-25-18(21(24)26)10-17(23-25)16-4-5-19-20(9-16)28-13-27-19/h1-9,17-18,23H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNVGHZCAUQMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN2C1C(=O)N(C=C2)CC3=CC(=CC=C3)C#N)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile represents a novel class of pyrazole derivatives with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure can be represented as follows:

  • Molecular Formula : C19H15N3O3
  • Molecular Weight : 345.35 g/mol
  • SMILES Notation : C1=CC=C(C=C1)C(=N)C2=C(C(=O)N(C2=O)C(=C(C=C2)OCOC2=CC=CC=C2)N=C)C(=O)N

This compound features a benzodioxole moiety and a pyrazolo[1,5-a]pyrazine core, which are known for their diverse biological activities.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with pyrazole derivatives, including:

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to reduced cell proliferation and increased apoptosis in cancer cells.

Case Study 1: Antitumor Activity

A study conducted on several pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating a strong potential for further development as anticancer agents .

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation induced by lipopolysaccharides (LPS), the administration of pyrazole derivatives resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may hold promise for treating inflammatory disorders .

Scientific Research Applications

Chemical Formula

The molecular formula of the compound is C21H17N3O4C_{21}H_{17}N_3O_4, with a molecular weight of approximately 373.38 g/mol. The structure includes a benzodioxole moiety and a pyrazolo[1,5-a]pyrazine core, which are known for their biological activities.

Structural Features

The compound features:

  • A benzodioxole ring, which is often associated with various pharmacological effects.
  • A pyrazolo[1,5-a]pyrazine structure that may contribute to its potential antitumor and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The pyrazolo[1,5-a]pyrazine derivatives have been studied for their ability to inhibit tumor growth through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
  • Antitumor Mechanisms : The compound may interfere with the cell cycle and induce oxidative stress in cancer cells, leading to cell death.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been suggested to exhibit anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation. Research highlights include:

  • Reduction of Pro-inflammatory Cytokines : Similar compounds have been shown to downregulate cytokines such as TNF-alpha and IL-6.
  • Inhibition of Inflammatory Pathways : The compound may inhibit pathways such as NF-kB, which play a crucial role in inflammatory responses.

Synthetic Routes

The synthesis of 3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile typically involves multi-step reactions including:

  • Formation of the Benzodioxole Unit : This can be achieved through cyclization reactions involving appropriate precursors.
  • Construction of the Pyrazolo[1,5-a]pyrazine Core : Various methods such as cyclization of hydrazones or diazo compounds may be employed.
  • Final Coupling Reactions : The final product is formed through coupling reactions that link the benzodioxole unit with the pyrazolo[1,5-a]pyrazine moiety.

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and dynamics.
  • Mass Spectrometry (MS) : Used for determining molecular weight and confirming the composition.
  • Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.

Case Study 1: Antitumor Activity Evaluation

A study evaluated various pyrazolo[1,5-a]pyrazine derivatives for their anticancer activity against different cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast cancer cells.

Case Study 2: Anti-inflammatory Properties

Another research focused on the anti-inflammatory potential of benzodioxole derivatives. The findings suggested that these compounds significantly reduced inflammation markers in vitro and in vivo models of acute inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazolo-pyrazine and benzodioxole-containing derivatives, focusing on molecular features, substituent effects, and synthesis strategies.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
3-{[2-(2H-1,3-Benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile C₂₁H₁₄N₄O₃ 370.36 Benzonitrile, benzodioxole, pyrazinone High lipophilicity; electron-withdrawing cyano group
2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide C₂₂H₁₈FN₅O₃ 443.41 Acetamide, fluoro-methylphenyl Hydrogen-bonding capacity via amide; fluorine enhances metabolic stability
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one C₁₇H₁₅N₅O₃ 337.33 Oxadiazole, hydroxymethyl Oxadiazole as a bioisostere; improved solubility via hydroxymethyl
5-[3-(4-Benzylpiperidinyl)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile C₂₉H₂₈N₆O₂ 508.58 Carbonitrile, benzimidazole, piperidinyl Extended aromatic system; piperidinyl enhances blood-brain barrier penetration
4-[3-(1,3-Benzodioxol-5-yl)-4-(2-hydroxyamino-2-oxo-ethyl)-1H-pyrazol-5-yl]benzoic acid C₁₉H₁₅N₃O₆ 381.34 Carboxylic acid, hydroxyamino Ionizable carboxylate; potential for salt formation and enhanced aqueous solubility

Key Comparative Insights

Functional Group Diversity: The benzonitrile group in the target compound contrasts with the acetamide in and the carboxylic acid in .

Synthetic Strategies :

  • The target compound’s pyrazolo-pyrazine core suggests synthesis via multi-component reactions (e.g., one-pot methods in ), whereas derivatives like and likely involve post-functionalization (e.g., amide coupling or oxadiazole cyclization) .

Physicochemical Properties :

  • The piperidinyl group in increases molecular weight (508.58 g/mol) and lipophilicity, which may enhance central nervous system (CNS) penetration. In contrast, the hydroxymethyl group in reduces molecular weight (337.33 g/mol) and improves solubility .
  • The fluoro-methylphenyl group in introduces steric bulk and metabolic stability, whereas the benzodioxole in the target compound contributes to planar aromaticity .

For example, the carboxylic acid in may limit blood-brain barrier permeability compared to the benzonitrile in the target compound .

Q & A

Q. How are SAR trends validated for benzonitrile-containing derivatives?

  • Methodological Answer : Free-Wilson analysis decomposes activity contributions of substituents (e.g., benzonitrile’s electron-withdrawing effect vs. benzodioxole’s lipophilicity). QSAR models trained on pyrazolo[1,5-a]pyrazine datasets (R² >0.8) predict optimal substituent combinations for target engagement .

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